molecular formula C5H3IN4O B114429 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 144750-83-4

3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B114429
M. Wt: 262.01 g/mol
InChI Key: QRPSHVZPGWTSDC-UHFFFAOYSA-N
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Description

The compound “3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their biological activity, particularly as antifungal agents .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves various chemical reactions . For instance, one method involves the reaction of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one with phenylhydrazine in ethanol .

Scientific Research Applications

Synthesis and Evaluation in Pharmacology

3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a critical building block in pharmacology studies due to its broad spectrum of biological activity. It has been used in the synthesis of various derivatives, such as N-alkylated pyrazolo[3,4-d]pyrimidine analogs, which exhibit potential inhibitory properties against acetylcholinesterase and carbonic anhydrase (Aydin, Anil, & Demir, 2021).

Anti-Inflammatory and Ulcerogenicity Studies

Derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown promising anti-inflammatory activity with minimal ulcerogenic effects. These derivatives were synthesized using 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and their structure-activity relationships were explored, revealing that lipophilicity influences their biological response (El-Tombary, 2013).

Anticancer and Anti-5-lipoxygenase Agents

Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anticancer and anti-5-lipoxygenase activities. Novel series of derivatives were synthesized and screened for their cytotoxic properties, demonstrating significant activity against certain cancer cell lines (Rahmouni et al., 2016).

Development of Novel Pyrazolo[3,4-d]pyrimidine Derivatives

In other studies, 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been a key precursor in the development of new classes of pyrazolo[3,4-d]pyrimidine derivatives, used in various biological and pharmacological investigations. This includes the synthesis of novel tricyclic and linear annulated heterocycles incorporating the pyrazolo[3,4-d]pyrimidine skeleton, demonstrating the chemical versatility of this compound (Davoodnia, Zhiani, & Tavakoli-Hoseini, 2008).

Role in Addressing Pharmacokinetic Properties

In a study focused on improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, researchers developed albumin nanoparticles and liposomes to enhance solubility and bioavailability, indicating potential in drug delivery systems (Vignaroli et al., 2016).

properties

IUPAC Name

3-iodo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSHVZPGWTSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622893
Record name 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

144750-83-4
Record name 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Citations

For This Compound
1
Citations
B Czako, Y Sun, T McAfoos, JB Cross… - Journal of medicinal …, 2021 - ACS Publications
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-…
Number of citations: 12 pubs.acs.org

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